1H-azirine
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Overview
Description
1H-azirine is an azirine.
Scientific Research Applications
Synthesis and Reactions of 1-Azirines :
- 1H-azirines are valuable starting points for preparing new and unusual heterocyclic compounds. They play a crucial role in the synthesis of various heterocycles, including aziridines and azabicyclo ring systems (Fowler, 1971).
Advancements in Azirine Chemistry :
- Recent developments in azirine chemistry include new synthetic techniques, catalytic and light-induced reactions, and the discovery of synthetic equivalents of azirines. These advancements have enabled unusual transformations of this three-membered N-heterocycle into various azole and azine derivatives (Khlebnikov, Novikov, & Rostovskii, 2019).
Characterization and Stability of 1H-Azirines :
- Investigations into the stability and structure of 1H-azirines have revealed them as elusive high-energy intermediates, challenging previous assumptions about their isolability and stability (Banert, Bochmann, Hagedorn, & Richter, 2013).
Ruthenium-Catalyzed Synthesis from Isoxazolinones :
- A study demonstrated an efficient Ru-catalyzed synthesis of 2H-azirines from isoxazolinones, showcasing their potential as precursors for various functionalized heterocycles (Rieckhoff, Titze, Frey, & Peters, 2017).
Role in Photochemistry :
- Research on 2-(1-naphthyl)-2H-azirines revealed their role in photochemical reactions, including C-C and C-N bond cleavage, highlighting their importance in understanding photoreactivity (Inui & Murata, 2005).
Potential in Bioconjugate Technology :
- 2H-Azirine-2-caboxamides have been explored as new bifunctional thiol linkers, demonstrating efficiency in reactions with cysteine-containing peptides. This application underscores their potential in bioconjugate technology (Chen, Yang, Wu, Sun, Loh, & Jiang, 2020).
Exploration in Organometallic Chemistry :
- Studies on the coupling reactions of 2H-azirines mediated by titanium(II) have expanded the understanding of their reactivity, offering insights into their use in the synthesis of N-heterocycles (Desnoyer, See, & Tonks, 2018).
Properties
CAS No. |
157-17-5 |
---|---|
Molecular Formula |
C2H3N |
Molecular Weight |
41.05 g/mol |
IUPAC Name |
1H-azirine |
InChI |
InChI=1S/C2H3N/c1-2-3-1/h1-3H |
InChI Key |
ZHKJHQBOAJQXQR-UHFFFAOYSA-N |
SMILES |
C1=CN1 |
Canonical SMILES |
C1=CN1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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